molecular formula C16H20N2O3S B13155238 1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate

1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate

Cat. No.: B13155238
M. Wt: 320.4 g/mol
InChI Key: QYHLHYLCXUACRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H20N2O3S and a molecular weight of 320.41 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring attached to a pyridine moiety, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through various methods, including the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple.

    Pyridine Derivative Formation: The next step involves the introduction of the pyridine moiety. This can be done through nucleophilic substitution reactions where a suitable pyridine derivative is reacted with the cyclopropane intermediate.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted pyridines, cyclopropanes, and sulfonated derivatives.

Scientific Research Applications

1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-(5-Methylpyridin-2-yl)cyclopropanamine 4-methylbenzenesulfonate can be compared with similar compounds such as:

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;1-(5-methylpyridin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C9H12N2.C7H8O3S/c1-7-2-3-8(11-6-7)9(10)4-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,6H,4-5,10H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

QYHLHYLCXUACRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CN=C(C=C1)C2(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.